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DOTA-[Tyr3]-Octreotide Acid

Cat. No.: B14754136
M. Wt: 1495.7 g/mol
InChI Key: MGIRFLMPSDEBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA-[Tyr3]-Octreotide Acid (also known as DOTA-TOC) is an octreotide-based, synthetic peptide analog functionalized with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound serves as a critical precursor for the development of targeted radiopharmaceuticals. Its primary research value lies in its high and selective binding affinity for somatostatin receptor subtypes 2 (SSTR2), with moderate affinity for SSTR5, which are often upregulated in various neuroendocrine tumors (NETs) . The conjugation to the DOTA chelator allows stable complexation with a range of diagnostic and therapeutic radionuclides, making it a cornerstone of theranostics—a paradigm that integrates diagnostic imaging with targeted radionuclide therapy. The mechanism of action is receptor-mediated. The peptide moiety of the compound targets and binds to SSTR2 on the surface of tumor cells. Following binding, the ligand-receptor complex is internalized, delivering any conjugated payload directly into the cell. When radiolabeled, this enables precise tumor targeting. For diagnostic imaging, conjugation with gallium-68 (Ga-68) creates a potent agent for positron emission tomography (PET), offering high sensitivity and specificity for detecting NETs and their metastases . For therapeutic applications, complexation with beta-emitting radionuclides like lutetium-177 (Lu-177) or yttrium-90 (Y-90) facilitates Peptide Receptor Radionuclide Therapy (PRRT), which delivers localized, cytotoxic radiation to SSTR-positive tumor cells while largely sparing healthy tissues . Investigational applications also include conjugation with alpha-emitters like actinium-225 (Ac-225) for treating advanced or resistant disease . This product is supplied as a non-radioactive, high-purity peptide for research applications. Key areas of investigation include the development and validation of novel radioconjugates, in vitro and in vivo receptor expression studies, biodistribution and pharmacokinetics research, and patient stratification for targeted therapies. It is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H94N14O21S2 B14754136 DOTA-[Tyr3]-Octreotide Acid

Properties

Molecular Formula

C67H94N14O21S2

Molecular Weight

1495.7 g/mol

IUPAC Name

acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)

InChI Key

MGIRFLMPSDEBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization of Dota Tyr3 Octreotide Acid

Peptide Synthesis Strategies

The foundation of DOTA-[Tyr3]-Octreotide Acid lies in the octapeptide [Tyr3]-Octreotide. The synthesis of this peptide can be achieved through two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase derivatization.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis is a cornerstone in the production of peptides like [Tyr3]-Octreotide. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The use of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is common for protecting the α-amino group of the amino acids during coupling. unil.chlookchem.com

A key advantage of SPPS is the ability to perform reactions in excess to drive them to completion, with easy removal of excess reagents and byproducts by simple washing of the resin. The partially protected peptide can be selectively cleaved from the resin under mild acidic conditions. nih.gov For instance, a method for the direct synthesis of [DOTA-DPhe1,Tyr3]-octreotide involves the use of SPPS to create the partially protected peptide, which is then directly conjugated with unprotected DOTA. nih.gov

Researchers have also developed methods for the on-resin preparation of DOTA-functionalized peptides. nih.gov This can involve the acylation of the N-terminus of the resin-bound peptide with bromoacetic acid, followed by reaction with cyclen (1,4,7,10-tetraazacyclododecane) and subsequent trialkylation with tert-butyl bromoacetate. nih.gov This approach offers a cost-effective and efficient way to produce DOTA-linked peptides with high purity. nih.gov

Solution-Phase Derivatization Techniques

Solution-phase synthesis offers an alternative to SPPS. In this approach, the peptide is synthesized in solution, and each intermediate is purified before the next coupling step. While potentially more time-consuming due to the purification requirements, it can be advantageous for large-scale synthesis.

An improved method for the solution-phase derivatization of Tyr3-Lys5(Dde)-octreotide with DOTA has been developed. lookchem.com This process involves the use of fully protected parent peptides assembled via SPPS, followed by cleavage from the support and disulfide bond formation using hydrogen peroxide. lookchem.com The resulting peptide is then coupled with DOTA in a water/DMF solvent system using NHS (N-hydroxysuccinimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DIPEA (N,N-diisopropylethylamine). lookchem.com This method has been shown to achieve high yields (>98%) in a short reaction time (2 hours) with minimal side products. lookchem.com

Integration of the DOTA Chelator

The conjugation of the DOTA chelator to the peptide is a critical step in the synthesis of this compound. This can be accomplished either during solid-phase synthesis or in the solution phase after the peptide has been synthesized and purified. nih.gov

A common method involves reacting a molar excess of an activated tri-tert-butyl ester-derivatized DOTA with a specific free amino group on the peptide, while other reactive amines are protected. nih.gov Coupling reagents such as HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA are frequently used to facilitate this reaction. capes.gov.brnih.gov Following conjugation, the protecting groups are removed, typically with trifluoroacetic acid (TFA), and the final product is purified by high-performance liquid chromatography (HPLC). capes.gov.brnih.gov

A method for integrating DOTA as a bridging unit directly during Fmoc-based SPPS has also been developed. unil.chtum.de This involves coupling a bifunctionalized DOTA derivative to the resin-bound peptide using standard coupling reagents, which allows for the creation of more complex tracer designs. unil.chtum.de

Design and Synthesis of Advanced this compound Analogs

To enhance the properties of this compound for diagnostic and therapeutic applications, researchers have designed and synthesized advanced analogs, including monomeric and dimeric conjugates.

Monomeric Conjugates

Monomeric DOTA-[Tyr3]-Octreotide conjugates are the fundamental units for developing more complex structures. The synthesis of these monomers often employs "click chemistry," a set of powerful, reliable, and selective reactions. One such approach is the Cu(I)-catalyzed 1,3-dipolar cycloaddition between a peptidic azide (B81097) and an alkyne. uu.nlacs.orgnih.gov

Following the click reaction, a metal-free "sulfo-click" amidation reaction can be used to introduce the DOTA moiety. uu.nlacs.orgnih.gov This involves the reaction between a thio-acid-functionalized peptide and a DOTA-derived sulfonyl azide. uu.nlacs.orgnih.gov This two-stage ligation procedure has been shown to be highly efficient and avoids copper contamination of the final DOTA-conjugated peptide. acs.org In a competitive binding assay, a monomeric [Tyr3]octreotide conjugate synthesized via this method exhibited a high binding affinity with an IC50 value of 1.32 nM. uu.nlnih.govacs.org

Dimeric Conjugates

Dimeric conjugates of DOTA-[Tyr3]-Octreotide are of interest as they may exhibit enhanced binding affinity and improved tumor retention compared to their monomeric counterparts. nih.gov The synthesis of these dimers can also be achieved using a combination of Cu(I)-catalyzed click cycloaddition and subsequent sulfo-click amidation. uu.nlacs.orgnih.gov

In this strategy, a dendrimer-derived alkyne serves as a scaffold to link two peptidic azide units. acs.org The resulting dimeric peptide is then functionalized with DOTA using the thio acid/sulfonyl azide amidation reaction. acs.org A dimeric [Tyr3]octreotide conjugate synthesized this way showed a comparable binding affinity to the reference compound [DOTA0,Tyr3]octreotide, with an IC50 value of 2.45 nM. acs.orgnih.govnih.gov Biodistribution studies have indicated that the 111In-labeled dimeric conjugate exhibits prolonged tumor retention. uu.nlnih.govnih.gov

Research Findings on DOTA-[Tyr3]-Octreotide Analogs

Conjugate TypeSynthesis MethodIC50 (nM)Key Findings
Monomeric [Tyr3]octreotideCu(I)-catalyzed click cycloaddition and sulfo-click amidation1.32 uu.nlnih.govacs.orgDisplayed the highest binding affinity in a competitive binding assay. uu.nlnih.gov
Dimeric [Tyr3]octreotideCu(I)-catalyzed click cycloaddition and sulfo-click amidation2.45 uu.nlnih.govnih.govShowed long tumor retention in biodistribution studies. uu.nlnih.govnih.gov
[DOTA0,Tyr3]octreotide (Reference)Not specified2.45 uu.nlnih.govnih.govUsed as a reference compound in competitive binding assays. acs.orgnih.gov
Tetrameric [Tyr3]octreotideCu(I)-catalyzed click cycloaddition and sulfo-click amidation14.0 uu.nlnih.govacs.orgShowed the lowest binding affinity among the tested multimers. uu.nlnih.gov

Tetrameric Conjugates

The synthesis of multimeric octreotide (B344500) peptides, including tetrameric conjugates, has been explored to enhance tumor targeting and retention. One notable approach combines Cu(I)-catalyzed 1,3-dipolar cycloaddition, often referred to as a "click" reaction, with a metal-free "sulfo-click" amidation. acs.orgresearchgate.net This strategy allows for the construction of complex peptide architectures.

The process typically involves the synthesis of peptidic azides and dendrimer-derived alkynes. acs.orgresearchgate.net The "click" reaction efficiently joins these components. Following this, the DOTA chelator is introduced using a thio acid/sulfonyl azide amidation, a "sulfo-click" reaction. acs.orgresearchgate.net This method provides a modular and efficient route to DOTA-conjugated multimeric [Tyr3]octreotide peptides. acs.orgresearchgate.net

Research has shown that while multimerization can be a valuable strategy, the binding affinity and tumor uptake may vary depending on the specific linker and conjugation strategy employed. In one study, the monomeric [Tyr3]octreotide conjugate exhibited the highest binding affinity (IC50 = 1.32 nM) and tumor uptake, surpassing its dimeric and tetrameric counterparts. acs.orgresearchgate.net However, the dimeric conjugate demonstrated prolonged tumor retention, suggesting potential therapeutic benefits. acs.org

Research Findings on DOTA-Conjugated [Tyr3]Octreotide Analogs

ConjugateIC50 (nM)Tumor Uptake (2 h p.i., %ID/g)
Monomeric [Tyr3]octreotide1.3242.3 ± 2.8
Dimeric [Tyr3]octreotide2.4525.3 ± 5.9
Tetrameric [Tyr3]octreotide14.0Not Reported
[DOTA0,Tyr3]octreotide2.4519.5 ± 4.8

This table presents a summary of in vitro binding affinity and in vivo tumor uptake data for different DOTA-conjugated [Tyr3]octreotide analogs in a study using AR42J tumor cells. acs.orgresearchgate.net

C-Terminal Modifications (e.g., Thr vs. Thr-ol)

Modification of the C-terminus of octreotide analogs has been a key area of investigation to improve their pharmacological properties. A significant modification involves the substitution of the C-terminal threoninol (Thr-ol) with threonine (Thr), resulting in DOTA-[Tyr3]-Octreotate (DOTA-TATE). researchgate.netsnmjournals.org This seemingly minor change from a primary alcohol to a carboxylic acid has profound effects on the peptide's affinity and selectivity for somatostatin (B550006) receptor subtype 2 (sstr2). snmjournals.org

The synthesis of DOTA-[Tyr3]-Octreotide (often referred to as DOTA-TOC) where the C-terminus is Thr-ol, and DOTA-TATE with a C-terminal Thr, generally follows solid-phase peptide synthesis (SPPS) protocols. nih.gov The DOTA chelator is typically conjugated to the N-terminus of the peptide. researchgate.netnih.gov For instance, DOTA in the form of a tri-t-butyl ester can be coupled to the protected peptide, followed by deprotection and purification. nih.govcapes.gov.br

The resulting DOTA-TATE has demonstrated a nine-fold higher affinity for sstr2 compared to DOTA-TOC. researchgate.net This enhanced affinity is a critical factor in its successful clinical use for both imaging and therapy of neuroendocrine tumors. nih.govresearchgate.net The substitution of Phe3 with Tyr3 in conjunction with the C-terminal Thr modification contributes to this improved receptor binding. snmjournals.org

Comparison of C-Terminal Modified Octreotide Analogs

CompoundC-Terminal ResidueKey Feature
DOTA-[Tyr3]-Octreotide (DOTA-TOC)Threoninol (Thr-ol)Original C-terminus of octreotide. researchgate.net
DOTA-[Tyr3]-Octreotate (DOTA-TATE)Threonine (Thr)Exhibits significantly higher affinity for sstr2. researchgate.netsnmjournals.org

This table highlights the key difference and resulting property change between DOTA-TOC and DOTA-TATE.

Radiolabeling Strategies for Dota Tyr3 Octreotide Acid and Its Analogs

Radionuclide Selection for Preclinical Investigations

The choice of radionuclide for labeling DOTA-[Tyr3]-Octreotide Acid in preclinical studies is dictated by the intended application: diagnostic imaging or radionuclide therapy. For imaging, radionuclides that emit gamma rays or positrons are selected. For therapy, radionuclides that emit particles with high energy and a short path length, such as beta particles or alpha particles, are preferred. nih.gov

Preclinical investigations have explored a range of radionuclides to evaluate the potential of DOTA-[Tyr3]-Octreotide and its analogs. nih.gov For diagnostic purposes, positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are used for Positron Emission Tomography (PET) imaging, which offers high resolution and sensitivity. nih.govsnmjournals.orgnih.gov For therapeutic applications, beta-emitters such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) have been extensively studied due to their ability to deliver cytotoxic radiation doses to tumor cells. nih.govnih.gov More recently, alpha-emitters like Bismuth-213 (²¹³Bi) and Actinium-225 (²²⁵Ac) are being investigated for their high linear energy transfer (LET), which causes significant damage to cancer cells with minimal impact on surrounding healthy tissue. nih.govnih.goviaea.org

Labeling with Beta-Emitting Radionuclides (e.g., Yttrium-90, Lutetium-177)

Beta-emitting radionuclides are well-established for peptide receptor radionuclide therapy (PRRT). The DOTA chelator readily forms stable complexes with therapeutic radiometals like ⁹⁰Y and ¹⁷⁷Lu. nih.govresearchgate.net

Yttrium-90 (⁹⁰Y): ⁹⁰Y is a high-energy beta-emitter, making it suitable for treating larger tumors. nih.gov The labeling of DOTA-[Tyr3]-Octreotide with ⁹⁰Y (⁹⁰Y-DOTATOC) has been shown to be effective in preclinical models. nih.govcancer.gov Studies in animal models carrying tumors with somatostatin (B550006) receptors demonstrated that ⁹⁰Y-DOTATOC binds rapidly to the tumor. nih.gov The development of ⁹⁰Y-DOTATOC was a significant step forward, offering a therapeutic counterpart to imaging agents. nih.gov

Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a lower-energy beta-emitter compared to ⁹⁰Y, which may result in a more favorable toxicity profile. nih.gov It is considered a promising radionuclide for PRRT. cancer.gov The labeling of DOTA-[Tyr3]-Octreotate (an analog of this compound) with ¹⁷⁷Lu ([¹⁷⁷Lu]Lu-DOTATATE) has been extensively studied. cancer.govdrugbank.com Preclinical biodistribution studies in rats showed high uptake of ¹⁷⁷Lu-labeled DOTA-[Tyr3]-octreotate in SSTR2-positive tumors and organs. nih.gov In vitro studies using a rat pancreatic tumor cell line demonstrated that both ¹⁷⁷Lu- and ⁹⁰Y-labeled Tyr3-octreotate could effectively control tumor growth in a dose-dependent manner. nih.gov Comparative studies have suggested that the octreotate variant ([¹⁷⁷Lu]Lu-DOTATATE) may be preferable to the octreotide (B344500) variant ([¹⁷⁷Lu]Lu-DOTATOC) for PRRT due to a longer tumor residence time. nih.gov

RadionuclideKey CharacteristicsPreclinical FindingCitation
Yttrium-90 (⁹⁰Y) High-energy β⁻ emitterEffective in controlling tumor growth in animal models. nih.govnih.gov
Lutetium-177 (¹⁷⁷Lu) Lower-energy β⁻ emitterDemonstrates high uptake in SSTR2-positive tumors with promising therapeutic effects. nih.govnih.govcancer.gov

Labeling with Alpha-Emitting Radionuclides (e.g., Bismuth-213, Actinium-225)

Targeted alpha therapy (TAT) is an emerging field that utilizes alpha-emitting radionuclides. Their high LET and short range in tissue allow for highly localized and potent cytotoxicity to cancer cells. nih.govnih.gov

Bismuth-213 (²¹³Bi): ²¹³Bi is an alpha-emitter that has been successfully labeled to DOTA-[Tyr3]-Octreotide. nih.goviaea.org Preclinical studies evaluated the radiolabeling, stability, and therapeutic efficacy of ²¹³Bi-DOTATOC. nih.gov The radiolabeling was achieved with high purity and yield. nih.gov Biodistribution studies in rats showed specific binding to SSTR-expressing tissues and demonstrated that ²¹³Bi-DOTATOC had a more favorable distribution than free ²¹³Bi, with lower accumulation in the kidneys and bone marrow. nih.gov In a rat pancreatic carcinoma model, ²¹³Bi-DOTATOC showed dose-related antitumor effects. nih.gov

Actinium-225 (²²⁵Ac): ²²⁵Ac is another promising alpha-emitter for TAT due to its longer half-life and decay chain that releases multiple alpha particles. nih.govnih.gov Preclinical studies have explored the efficacy of ²²⁵Ac-DOTATATE and ²²⁵Ac-DOTATOC in neuroendocrine tumor models. nih.gov These studies indicated a significant reduction in tumor growth compared to their ¹⁷⁷Lu-labeled counterparts, suggesting a high potential for improving PRRT, especially for resistant tumors. nih.gov

RadionuclideKey CharacteristicsPreclinical FindingCitation
Bismuth-213 (²¹³Bi) High-LET α-emitterShowed dose-related antitumor effects in a preclinical pancreatic tumor model. nih.goviaea.org
Actinium-225 (²²⁵Ac) High-LET α-emitter with multiple α-decaysDemonstrated significant tumor growth reduction in NET models. nih.govresearchgate.net

Labeling with Positron-Emitting Radionuclides (e.g., Gallium-68, Copper-64)

Positron-emitting radionuclides are used to label this compound for PET imaging, which allows for the visualization and quantification of SSTR expression in tumors. cancer.gov

Gallium-68 (⁶⁸Ga): ⁶⁸Ga is a generator-produced positron emitter, making it readily available for clinical use. snmjournals.org The labeling of DOTA-[Tyr3]-Octreotide with ⁶⁸Ga (⁶⁸Ga-DOTA-TOC) is a straightforward and rapid process. snmjournals.org ⁶⁸Ga-DOTA-TOC PET has been shown to be highly effective for imaging neuroendocrine tumors, demonstrating higher detection rates and diagnostic accuracy compared to conventional scintigraphy. snmjournals.orgnih.gov Preclinical studies were instrumental in establishing the potential of ⁶⁸Ga-labeled somatostatin analogs. emory.edu

Copper-64 (⁶⁴Cu): ⁶⁴Cu is a positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, which can be advantageous for imaging at later time points and for logistical reasons. nih.govnih.gov ⁶⁴Cu can be produced with high specific activity in a cyclotron and used to label DOTA-[Tyr3]-Octreotide. nih.gov Preclinical studies with ⁶⁴Cu-DOTA-TOC in tumor-bearing mice showed high accumulation in the tumor, resulting in clear PET images. nih.gov The decay characteristics of ⁶⁴Cu, which include both positron and beta emission, also give it potential for theranostic applications. aacrjournals.org

RadionuclideKey CharacteristicsPreclinical FindingCitation
Gallium-68 (⁶⁸Ga) Generator-produced PET isotopeEnables high-resolution imaging of SSTR-positive tumors. snmjournals.orgcancer.govnih.gov
Copper-64 (⁶⁴Cu) Cyclotron-produced PET isotope with a longer half-lifeAllows for clear tumor imaging and has theranostic potential. nih.govnih.govaacrjournals.org

Assessment of Radiochemical Purity and Incorporation Yield

Ensuring the quality of the radiolabeled peptide is critical for its use in preclinical and clinical settings. This involves assessing the radiochemical purity and the incorporation yield.

Radiochemical Purity: This measures the percentage of the total radioactivity in the desired chemical form. It is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC). For instance, the radiolabeling of ²¹³Bi-DOTATOC was reported to achieve a radiochemical purity of over 95%. nih.goviaea.org Similarly, DOTA-TOC is commercially available with a purity of greater than 95% as determined by HPLC-MS. jpt.com

Incorporation Yield: This refers to the percentage of the radionuclide that has been successfully chelated by the DOTA molecule. High incorporation yields are desirable to minimize the presence of free, unchelated radionuclide, which can lead to non-specific radiation exposure to healthy tissues. Studies have reported achieving incorporation yields of over 99% for labeling DOTA-[Tyr3]-Octreotide with radionuclides like ²¹³Bi. nih.gov The labeling of DOTA-peptides with ⁶⁸Ga can also be performed with high efficiency in a short amount of time. snmjournals.org

The successful and efficient radiolabeling of this compound and its analogs with a variety of radionuclides has been a cornerstone in the development of targeted diagnostics and therapies for neuroendocrine tumors.

Molecular Interactions and Somatostatin Receptor Binding Dynamics

Somatostatin (B550006) Receptor Subtype (SSTR) Affinity Profiling

The binding affinity of DOTA-[Tyr3]-Octreotide Acid and its radiolabeled variants varies across the five main somatostatin receptor subtypes (SSTR1-SSTR5). The introduction of the DOTA chelator and the specific radiometal used for labeling can significantly influence this affinity profile. nih.govresearchgate.net Generally, the compound shows a pronounced preference for SSTR2. snmjournals.orgnih.gov

This compound exhibits a high binding affinity for the somatostatin receptor subtype 2 (SSTR2). snmjournals.org This high affinity is fundamental to its use in targeting SSTR2-expressing tumors. The substitution of the phenylalanine at position 3 in octreotide (B344500) with tyrosine (Tyr3) in this compound enhances its hydrophilicity and contributes to an increased affinity for the human SSTR2. snmjournals.org When chelated with gallium (Ga), the resulting Ga-DOTA-[Tyr3]-Octreotide shows a marked improvement in SSTR2 affinity. nih.govresearchgate.net In vitro studies have reported IC50 values—the concentration of a drug that inhibits a specific biological or biochemical function by 50%—in the low nanomolar range, confirming a strong interaction. For instance, Ga-DOTA-[Tyr3]-Octreotide has demonstrated an IC50 of 2.5 nM for SSTR2. nih.govresearchgate.netnih.gov Another study determined a high affinity (KD) of 0.45 nM for 67Ga-DOTA-[Tyr3]octreotide using rat brain cortex membranes. researchgate.net

The affinity of this compound for SSTR3 is considerably lower than for SSTR2. nih.gov Research indicates that the presence of tyrosine at position 3, as opposed to phenylalanine, is less favorable for high SSTR3 affinity. nih.govresearchgate.net Studies comparing DOTA-octreotide (with Phe3) to its Tyr3-containing counterpart show a significant reduction in SSTR3 binding for the latter. nih.govresearchgate.net Nevertheless, labeling with certain radiometals, such as yttrium (Y), has been observed to increase the binding affinity for SSTR3. nih.gov

This compound demonstrates a moderate affinity for SSTR5. nih.gov Similar to SSTR3, the binding affinity to SSTR5 can be enhanced when the compound is labeled with yttrium. nih.govresearchgate.net While not as high as its affinity for SSTR2, the interaction with SSTR5 can be relevant in tumors that co-express multiple receptor subtypes.

The binding affinity of this compound for SSTR1 and SSTR4 is generally very low or negligible. nih.govcore.ac.uk Competition assays have consistently shown high IC50 values for these subtypes, indicating a weak interaction. nih.gov This high selectivity towards SSTR2, and to a lesser extent SSTR3 and SSTR5, is a key characteristic of this compound.

Interactive Table: Affinity Profile (IC50 nM) of DOTA-[Tyr3]-Octreotide (DOTA-TOC) and Ga-DOTA-TOC

Compound hSSTR1 hSSTR2 hSSTR3 hSSTR4 hSSTR5
DOTA-TOC >10,000 nih.gov 14 ± 2.6 nih.gov 880 ± 324 nih.gov >1,000 nih.gov 393 ± 84 nih.gov
Ga-DOTA-TOC >10,000 nih.gov 2.5 ± 0.5 nih.gov 613 ± 140 nih.gov >1,000 nih.gov 73 ± 21 nih.gov

Kinetics of Receptor Internalization and Externalization

Upon binding to a somatostatin receptor, particularly SSTR2, this compound is internalized into the cell. snmjournals.orgnih.gov This process of receptor-mediated endocytosis is specific and time-dependent. nih.gov Studies have shown that [DOTA⁰, 125I-Tyr3]Octreotide is internalized in significantly higher amounts compared to other octreotide analogs. nih.gov This internalization is a crucial step for therapeutic applications, as it leads to the accumulation and retention of radioactivity within the target tumor cells. The process can be inhibited by substances that interfere with receptor-mediated endocytosis, such as phenyl arsine oxide. nih.gov Following internalization, there is a period of cellular retention, although a rapid dissociation of radioactivity from the cells has also been observed in some experimental conditions. snmjournals.orgnih.gov

Preclinical in Vitro Characterization of Dota Tyr3 Octreotide Acid

Cell-Based Receptor Binding Assays

Receptor binding assays are critical for determining the affinity and specificity of DOTA-[Tyr3]-Octreotide Acid for its target, the somatostatin (B550006) receptors. These assays are typically performed using cultured cells or cell membranes that naturally express or are engineered to express specific SSTR subtypes.

Competitive binding assays measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to SSTRs. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.

Studies have consistently demonstrated that this compound and its metallated analogues exhibit high binding affinity, particularly for the somatostatin receptor subtype 2 (SSTR2). In studies using AR42J rat pancreatic tumor cells, which express SSTRs, the IC50 value for DOTA-[Tyr3]-Octreotide (DOTATOC) was determined to be 8.82 ± 3.28 nM. nih.gov Another study using the same cell line reported an IC50 of 2.45 nM. acs.org The affinity can be influenced by the chelated metal; for instance, Gallium-labeled DOTA-[Tyr3]-Octreotide showed a marked improvement in SSTR2 affinity, with an IC50 of 2.5 nM. nih.gov Research has also shown that unlabeled DOTA-TOC can effectively displace other radiolabeled somatostatin analogues with an IC50 value as low as 0.31 ± 0.07 nM, confirming the retention of high receptor-binding affinity. nih.gov

Competitive Binding Affinity (IC50) of this compound Analogues

This table summarizes the half-maximal inhibitory concentration (IC50) values from various competitive binding studies, demonstrating the compound's high affinity for somatostatin receptors.

CompoundCell Line / MembraneRadioligandIC50 (nM)Source
DOTA-[Tyr3]-Octreotide (DOTATOC)AR42J Rat Pancreatic Tumor Cells68Ga-DOTATOC8.82 ± 3.28 nih.gov
[DOTA0,Tyr3]octreotideAR42J Rat Pancreatic Tumor CellsNot Specified2.45 acs.org
Ga-DOTA-[Tyr3]-octreotideCells expressing human sst2Not Specified2.5 nih.gov
DOTA-TOC (unlabeled)Not Specified99mTc-HYNIC-TOC0.31 ± 0.07 nih.gov

Saturation binding experiments are performed by incubating cells or membranes with increasing concentrations of a radiolabeled form of this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). graphpad.com The Kd value is a measure of the affinity of the ligand for the receptor, with a lower Kd indicating higher affinity, while Bmax reflects the density of receptors in the tissue or cells. graphpad.com

For ⁶⁷Ga-labeled DOTA-[Tyr3]-Octreotide, a Scatchard analysis of saturation binding data using rat brain cortex membranes yielded a Kd value of 0.45 ± 0.11 nM, which is indicative of a very high affinity interaction. researchgate.net In another study using HEK-SST2 cell membranes, ¹⁷⁷Lu-labeled DOTA-TATE demonstrated a Kd of 0.08 ± 0.02 nM and a Bmax of 0.09 ± 0.001 nM. nih.govnih.gov A separate analysis with ¹⁷⁷Lu-DOTA-Tyr3-TATE on rat brain cortex membranes determined a Kd value of 142.8 pM (0.1428 nM). iaea.org These low nanomolar and picomolar Kd values confirm the strong and specific binding of the compound to its receptor.

Saturation Binding Characteristics of Radiolabeled this compound

This table presents the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) for radiolabeled this compound, highlighting its high affinity for somatostatin receptors.

Radiolabeled CompoundCell/Membrane TypeKd (Dissociation Constant)Bmax (Max. Binding Sites)Source
67Ga-DOTA-[Tyr3]-octreotideRat Brain Cortex Membranes0.45 ± 0.11 nMNot Reported researchgate.net
177Lu-DOTA-TATEHEK-SST2 Cell Membranes0.08 ± 0.02 nM0.09 ± 0.001 nM nih.gov
177Lu-DOTA-Tyr3-TATERat Brain Cortex Membranes142.8 pMNot Reported iaea.org

Cellular Uptake and Retention Studies in SSTR-Expressing Cell Lines

Following receptor binding, this compound is internalized by the cell, a crucial step for the efficacy of radionuclide therapy. Cellular uptake and retention studies quantify the extent and rate of this internalization process in various SSTR-expressing cancer cell lines.

Studies with ¹⁷⁷Lu-DOTATOC in untreated cancer cell lines, including human pancreatic adenocarcinoma (Capan-2), rat pancreatic cancer (AR42J), and human small cell lung cancer (NCI-H69), showed cellular uptake ranging from 2.9% to 7.9% of the administered activity. nih.gov In U2OS-SSTR2 cells, the total uptake of ¹¹¹In-DOTA-TATE was 12.81 ± 1.1% of the added amount, with the majority of this radioactivity (88.25%) being internalized into the intracellular fraction. eur.nl This high degree of internalization is a common finding, with some studies noting that ¹⁷⁷Lu-DOTA-TATE is almost completely internalized in HEK-SST2 cells. nih.gov

Further investigations into the subcellular localization found that a small but significant fraction of the compound can reach the cell nucleus. In AR4-2J cells, 0.7% of internalized ¹¹¹In-DOTA-TOC was found in the nucleus after 1 hour of incubation. snmjournals.org The retention of the compound within the cell is also a key parameter; modifications to the peptide structure have been explored to increase cellular retention time, which is advantageous for therapeutic applications. snmjournals.org

Assessment of Receptor Specificity in Cultured Cells

This compound is known to bind to several of the five cloned somatostatin receptor subtypes (SSTR1-5), but with a distinct preference. In vitro binding assays using cell lines individually transfected to express each human SSTR subtype have elucidated this specificity profile.

The compound binds with the highest affinity to SSTR2. jpt.comnih.gov It also demonstrates moderate affinity for SSTR5, while its affinity for SSTR3 and SSTR4 is generally lower. jpt.comnih.gov For example, one comprehensive study determined the IC50 values of a Ga-labeled analogue against human SSTR subtypes, confirming a high affinity for SSTR2 (IC50 of 2.5 nM) and moderate affinity for SSTR5 (IC50 of 31 nM). nih.gov The binding to other subtypes was significantly weaker. nih.gov This high selectivity for SSTR2 is clinically relevant, as this subtype is the most frequently and densely expressed in neuroendocrine tumors. iiarjournals.org The specificity of binding is further confirmed by experiments where the uptake of radiolabeled this compound in SSTR2-positive organs is significantly blocked by pre-treatment with unlabeled octreotide (B344500). nih.gov

Functional Consequences of Ligand-Receptor Interaction in Cell Models

The binding of this compound, an SSTR agonist, to its receptor initiates a cascade of cellular events. A primary functional consequence is the induction of receptor-mediated endocytosis, where the ligand-receptor complex is internalized into the cell. nih.gov This process is not only key for cellular uptake but is also a mechanism of signal transduction.

As an agonist, DOTA-[Tyr3]-Octreotate analogues have been shown to trigger downstream signaling pathways upon binding to SSTR2. snmjournals.org One such event is the activation of a calcium flux in SSTR2-expressing cells, confirming the compound's ability to functionally activate the receptor. snmjournals.org From a therapeutic standpoint, a critical functional outcome is the induction of apoptosis, or programmed cell death. When labeled with a therapeutic radionuclide like ¹⁷⁷Lu, the internalized this compound delivers a cytotoxic radiation dose to the cell. Studies have demonstrated that treatment with ¹⁷⁷Lu-DOTATOC leads to a significant increase in apoptosis in cancer cells. nih.govnih.gov This effect can be further enhanced by combination with chemotherapeutic agents that up-regulate SSTR expression. nih.gov

Preclinical in Vivo Evaluation in Animal Models

Selection and Establishment of Somatostatin (B550006) Receptor-Positive Animal Tumor Models

The foundational element of in vivo preclinical evaluation is the use of animal models with tumors that express somatostatin receptors (SSTRs), the molecular target of DOTA-[Tyr3]-Octreotide. The choice of model is crucial for obtaining clinically relevant data.

Commonly utilized models include:

Human Small Cell Lung Cancer (SCLC) Xenografts: Nude mice bearing tumors from the human SCLC cell line NCI-H69 are a frequently used model. nih.gov This cell line is known to have a high density of SSTRs, making it a suitable platform for studying the uptake and therapeutic potential of SSTR-targeting compounds. nih.gov

Rat Pancreatic Carcinoma Models: Lewis rats with induced pancreatic tumors serve as another valuable model. nih.govelsevierpure.com These models are instrumental in assessing the biodistribution and therapeutic efficacy of DOTA-[Tyr3]-Octreotide in the context of pancreatic cancer, a disease often characterized by SSTR expression. nih.govelsevierpure.com

Human Medulloblastoma Xenografts: Athymic mice with subcutaneous xenografts of the D341 MED human medulloblastoma cell line are employed to investigate the potential of DOTA-[Tyr3]-Octreotide for treating this common pediatric brain tumor, which also expresses SSTRs. nih.gov

Human Colorectal Cancer Xenografts: Mice with HT-29 human colorectal cancer cells are used to evaluate SSTR-targeting agents, although some studies may focus on comparing the efficacy of different SSTR ligands, such as agonists versus antagonists, in this model. nih.gov

The establishment of these tumor models typically involves the subcutaneous or orthotopic injection of cultured cancer cells into immunocompromised mice or syngeneic rats. Once the tumors reach a specified size, the animals can be used for biodistribution, imaging, and therapeutic studies.

Biodistribution Studies in Tumor-Bearing Animals

Biodistribution studies are fundamental to understanding how DOTA-[Tyr3]-Octreotide, particularly when radiolabeled, distributes throughout the body. These studies provide a quantitative measure of the compound's uptake in the tumor versus normal organs and tissues, which is critical for assessing both its targeting efficiency and potential for off-target toxicity. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Tumor-Specific Uptake and Retention

A key finding from preclinical studies is the high and specific accumulation of radiolabeled DOTA-[Tyr3]-Octreotide in SSTR-positive tumors. For instance, in nude mice with NCI-H69 SCLC xenografts, the tumor uptake of ¹⁷⁷Lu-DOTA-[Tyr3]-Octreotide was significantly higher than in all measured normal tissues at all time points. nih.gov The uptake in the tumor was recorded as 3.7 %ID/g at 24 hours, 2.1 %ID/g at 3 days, and 1.2 %ID/g at 7 days post-injection, demonstrating sustained retention within the tumor. nih.gov Similarly, studies in rat pancreatic carcinoma models have shown high rates of tumor uptake, with maximum accumulation observed around 4 hours after administration. mdpi.com

The table below summarizes the tumor uptake of radiolabeled DOTA-[Tyr3]-Octreotide in a preclinical animal model.

Animal ModelRadiotracerTime Post-InjectionTumor Uptake (%ID/g)
Nude mice with NCI-H69 SCLC xenografts¹⁷⁷Lu-DOTA-[Tyr3]-Octreotide24 hours3.7
Nude mice with NCI-H69 SCLC xenografts¹⁷⁷Lu-DOTA-[Tyr3]-Octreotide3 days2.1
Nude mice with NCI-H69 SCLC xenografts¹⁷⁷Lu-DOTA-[Tyr3]-Octreotide7 days1.2

Distribution in Normal SSTR-Expressing Tissues

As DOTA-[Tyr3]-Octreotide targets SSTRs, it is expected to accumulate in normal tissues that physiologically express these receptors. Biodistribution studies consistently show uptake in organs such as the pancreas, pituitary gland, adrenal glands, and spleen. snmjournals.org However, the most significant uptake in normal tissue is typically observed in the kidneys. nih.gov For example, in a study using ²¹³Bi-DOTA-[Tyr3]-Octreotide in Lewis rats, the kidney accumulation was 11.15 ± 0.46 %ID/g at 3 hours post-injection. nih.gov This renal uptake is a critical consideration for therapeutic applications, as it can be a dose-limiting factor.

The following table presents the biodistribution of ²¹³Bi-DOTA-[Tyr3]-Octreotide in a rat pancreatic carcinoma model at 3 hours post-injection.

TissueUptake (%ID/g)
Kidneys11.15 ± 0.46
Bone Marrow0.06 ± 0.02

Data presented as mean ± standard deviation.

Clearance Pathways and Pharmacokinetics

The clearance of DOTA-[Tyr3]-Octreotide from the body is a rapid process. mdpi.com Following intravenous administration, the compound quickly equilibrates with the extracellular fluid and diffuses into tissues. mdpi.com Blood clearance is also swift, with plasma concentrations of radiolabeled DOTA-[Tyr3]-Octreotide dropping to less than 10% of the injected dose within 3 hours. mdpi.com The primary route of excretion is through the urinary system. nih.gov In one study, cumulative urinary excretion of radioactivity was found to be 60.1% within the first 6 hours after injection. nih.gov

Assessment of Tumor Targeting Efficiency

The efficiency of tumor targeting is a measure of how well DOTA-[Tyr3]-Octreotide selectively accumulates in the tumor compared to other tissues. This is often evaluated by calculating tumor-to-normal tissue ratios. Studies have demonstrated favorable tumor-to-normal tissue ratios for radiolabeled DOTA-[Tyr3]-Octreotide, indicating its high specificity for SSTR-positive tumors. nih.gov For instance, in a study with D341 MED medulloblastoma xenografts, tumor-to-normal tissue ratios were generally more favorable for ¹⁷⁷Lu-DOTA-[Tyr3]-Octreotate compared to another radiopeptide at all time points, partly due to its lower accumulation in most normal tissues, with the exception of the kidneys. nih.gov

Blocking studies are also conducted to confirm that the tumor uptake is receptor-mediated. In these experiments, an excess of unlabeled octreotide (B344500) is co-injected with the radiolabeled compound. The significant reduction in tumor uptake observed in these blocking studies confirms the specific binding of DOTA-[Tyr3]-Octreotide to SSTRs. nih.gov

Evaluation of Therapeutic Efficacy in Preclinical Tumor Models

When labeled with a therapeutic radionuclide such as ¹⁷⁷Lu or ²¹³Bi, DOTA-[Tyr3]-Octreotide can be evaluated for its ability to inhibit tumor growth. Preclinical studies have shown promising therapeutic efficacy.

In a rat pancreatic carcinoma model, treatment with ²¹³Bi-DOTA-[Tyr3]-Octreotide resulted in a significant, dose-related antitumor effect. nih.gov A notable decrease in the tumor growth rate was observed in rats treated with more than 11 MBq of the radiopharmaceutical ten days after injection when compared to control groups. nih.gov Furthermore, treatment with over 20 MBq of ²¹³Bi-DOTA-[Tyr3]-Octreotide led to a significantly greater reduction in tumor size compared to animals that received less than 11 MBq. nih.gov These findings highlight the therapeutic potential of targeted radionuclide therapy using DOTA-[Tyr3]-Octreotide in SSTR-positive tumors. nih.govnih.gov

Modulation of Tumor Growth

Preclinical studies have demonstrated that DOTA-[Tyr3]-Octreotide, when labeled with a therapeutic radionuclide, can effectively modulate tumor growth. The therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr³-octreotate has been shown in a tumor-bearing rat model. nih.gov These studies indicate that the targeted delivery of radiotherapy via this peptide can lead to a reduction in tumor size and proliferation.

Response to Radionuclide Exposure in Animal Xenografts

Animal xenograft models, which involve the implantation of human tumor cells into immunocompromised animals, are a cornerstone of preclinical cancer research. In studies involving DOTA-[Tyr3]-Octreotide, these models have been instrumental in evaluating the compound's ability to selectively deliver radionuclides to tumors.

In vivo studies in CA20948 tumor-bearing Lewis rats have shown a significantly higher uptake of ¹¹¹In-labelled [DOTA⁰,Tyr³]octreotide in tissues expressing somatostatin receptor 2 (sst2) compared to its predecessor, [¹¹¹In-DTPA⁰]octreotide. nih.gov This increased uptake is attributed to the substitution of Phenylalanine with Tyrosine at position 3, which enhances the compound's affinity for its target receptor. nih.gov Further research has confirmed the high and specific uptake of radiolabeled DOTA-[Tyr3]-Octreotide analogues in subcutaneously implanted AR4-2J tumors in Lewis rats. capes.gov.br The uptake in these tumors and other somatostatin receptor-expressing tissues was found to be at least two-fold higher than that of [¹¹¹In-DOTA]-TOC. capes.gov.br

The specificity of this uptake is a critical factor. Blocking experiments, where an excess of unlabeled [Tyr³]octreotide is co-injected, have demonstrated a significant reduction in the uptake of the radiolabeled compound in the tumor and other receptor-positive organs. snmjournals.org For instance, in one study, the uptake in the tumor was reduced by over 93%. snmjournals.org This confirms that the accumulation of the radiopharmaceutical is indeed receptor-mediated.

Biodistribution studies with ¹⁷⁷Lu-DOTA-Tyr³-TATE in CA20948 rat pancreatic tumor-bearing rats have been used to estimate the absorbed radiation doses to various tissues. The absorbed dose to the tumor was estimated to be 91 mGy/MBq, highlighting its potential as a targeted radiotherapy agent. nih.gov

RadiopharmaceuticalAnimal ModelTumor TypeTumor Uptake (%ID/g)Reference
¹¹¹In-DOTA-Tyr³-octreotideLewis RatCA20948 PancreaticSignificantly higher than ¹¹¹In-DTPA-octreotide nih.gov
⁹⁹mTc-EDDA-HYNIC-TOCRatAR4-2J Pancreatic~3.99 snmjournals.org
¹¹¹In-DOTA-TATERatAR4-2J Pancreatic~4.12 snmjournals.org
¹¹¹In-DOTA-TOCLewis RatAR4-2J PancreaticLower than novel analogues capes.gov.br
¹⁷⁷Lu-DOTA-Tyr³-TATELewis RatCA20948 Pancreatic91 mGy/MBq (Absorbed Dose) nih.gov
¹⁸F-FET-βAG-TOCAMouseAR42J PancreaticHigher than ⁶⁸Ga-DOTATATE snmjournals.org
⁹⁹mTc-EDDA-HYNIC-TOCRatAR4-2J Pancreatic~9.6 nih.govresearchgate.net

Preclinical Imaging Modalities for In Vivo Assessment

The ability to visualize the biodistribution and tumor targeting of DOTA-[Tyr3]-Octreotide in a living organism is crucial for its development as a theranostic agent. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are the primary imaging modalities used for this purpose.

Quantitative Positron Emission Tomography (PET)

PET imaging with Gallium-68 (⁶⁸Ga) labeled DOTA-[Tyr3]-Octreotide (⁶⁸Ga-DOTA-TOC) has been extensively evaluated in preclinical models. PET allows for the reliable quantitative assessment of tracer uptake in tumors over time within the same animal. nih.gov Studies in CA20948 tumor-bearing rats have utilized ⁶⁸Ga-DOTA-Tyr³-octreotate to evaluate factors influencing in vivo uptake, such as tumor perfusion and receptor regulation. nih.gov

Research has shown that PET imaging with ⁶⁸Ga-labeled somatostatin analogues offers superior imaging quality, sensitivity, and specificity compared to conventional scintigraphy. snmjournals.orguclahealth.org This has been demonstrated in comparisons with SPECT imaging agents. snmjournals.org The development of novel analogues aims to create tracers with a broader somatostatin receptor profile for diagnostic PET applications. capes.gov.br Furthermore, ⁶⁸Ga-DOTA-TOC PET has been used to assess the response to radionuclide therapy, providing a non-invasive method to monitor treatment efficacy. nih.gov

Single-Photon Emission Computed Tomography (SPECT)

SPECT imaging, often utilizing Technetium-99m (⁹⁹mTc) or Indium-111 (¹¹¹In) labeled DOTA-[Tyr3]-Octreotide, has also been a valuable tool in preclinical evaluation. mdpi.com Scintigraphy of rats with implanted tumors has shown high and specific uptake of the tracer in the tumor and other receptor-positive organs. snmjournals.org

The development of ⁹⁹mTc-labeled DOTA-[Tyr3]-Octreotide derivatives, such as ⁹⁹mTc-HYNIC-TOC, has been a focus of research to provide a more readily available and cost-effective alternative to ¹¹¹In-based agents. nih.govmdpi.com Preclinical evaluations have compared the in vitro and in vivo properties of these ⁹⁹mTc-labeled peptides with ¹¹¹In-DTPA-octreotide, demonstrating promising results for tumor imaging. nih.govresearchgate.net SPECT/CT imaging with Lutetium-177 (¹⁷⁷Lu) labeled DOTA-peptides has also been employed to visualize tumor accumulation and quantify tracer kinetics in preclinical models of pancreatic cancer. mediso.com

Imaging ModalityRadiotracerKey Preclinical FindingsReference
PET⁶⁸Ga-DOTA-Tyr³-octreotateAllowed reliable quantitative assessment of tumor uptake over time. nih.gov nih.gov
PET⁶⁸Ga-DOTA-TOCSuperior diagnostic efficacy compared to SPECT and CT in preclinical and clinical settings. snmjournals.orgnih.gov snmjournals.orgnih.gov
SPECT⁹⁹mTc/EDDA/HYNIC-TATEShowed specific high uptake in implanted tumors and receptor-positive organs in rats. snmjournals.org snmjournals.org
SPECT¹¹¹In-DOTA-TOCUsed as a comparator for novel analogues with broader receptor profiles. capes.gov.br capes.gov.br
SPECT/CT¹⁷⁷Lu-DOTA-integrin αvβ6 knottinDemonstrated tumor accumulation and allowed for quantification of tracer kinetics in a pancreatic cancer xenograft model. mediso.com mediso.com

Comparative Preclinical Studies of Dota Tyr3 Octreotide Acid Analogs

Comparative Analysis with DOTA-[Tyr3]-Octreotide (DOTATOC)

The primary structural difference between DOTA-[Tyr3]-Octreotide Acid (DOTA-TATE) and DOTA-[Tyr3]-Octreotide (DOTATOC) is the C-terminus of the peptide: DOTA-TATE has a carboxylic acid group, whereas DOTATOC has an alcohol group (Thr-ol). This seemingly minor modification results in significant differences in their preclinical performance, particularly in receptor binding.

Studies have consistently shown that DOTA-TATE possesses a substantially higher binding affinity for somatostatin (B550006) receptor subtype 2 (SSTR2) compared to DOTATOC. iiarjournals.org In fact, the binding affinity of DOTA-TATE for SSTR2 has been reported to be more than nine times higher than that of DOTATOC. iiarjournals.org This enhanced affinity is a key factor influencing its biological behavior. While both compounds are effective, the superior SSTR2 affinity of DOTA-TATE suggests a potential for more efficient targeting of SSTR2-positive tumors. iiarjournals.orgjpt.com

In comparative studies using the radionuclide Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-DOTATATE demonstrated a longer residence time in tumors compared to ¹⁷⁷Lu-DOTATOC. nih.govresearchgate.net A study comparing both compounds in the same patients revealed that the mean tumor residence time for ¹⁷⁷Lu-DOTATATE was 2.1 times longer than for ¹⁷⁷Lu-DOTATOC. nih.govresearchgate.net This prolonged retention in the tumor is advantageous for peptide receptor radionuclide therapy (PRRT), as it can deliver a higher radiation dose to the target cancer cells. nih.gov

Comparison with Other Somatostatin Analogs (e.g., DOTA-NOC)

This compound has also been compared with other somatostatin analogs designed to have a broader receptor binding profile. One such analog is DOTA-NOC ([DOTA⁰,1-Nal³,Thr⁸]-octreotide). While DOTA-TATE is highly selective for SSTR2, DOTA-NOC exhibits high affinity for SSTR2, SSTR3, and SSTR5. aacrjournals.orgnih.govresearchgate.net

This broader binding profile of DOTA-NOC could be advantageous since neuroendocrine tumors can express different SSTR subtypes. nih.govnih.gov Preclinical evaluations have shown that this difference in receptor affinity translates to distinct biological properties. In animal models, ¹¹¹In-labeled DOTA-NOC analogs demonstrated significantly higher and more specific uptake in SSTR-expressing tumors and tissues—at least twofold higher—compared to ¹¹¹In-DOTATOC. aacrjournals.orgnih.gov Furthermore, these novel analogs showed the added benefit of significantly lower kidney uptake, which is a critical consideration for reducing potential renal toxicity during therapy. aacrjournals.orgnih.gov

Cross-Comparative Receptor Affinity Profiles

The affinity of somatostatin analogs for their target receptors is a critical determinant of their efficacy. This affinity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The choice of the chelated radiometal can also significantly influence the receptor binding profile. nih.govacs.org

For instance, the affinity of DOTA-[Tyr3]-Octreotate for SSTR2 is remarkably high, particularly when chelated with Gallium (Ga). Ga-DOTA-[Tyr3]-Octreotate was found to have an exceptionally high affinity for SSTR2 with an IC50 value of 0.2 nM. nih.gov In comparison, Ga-DOTA-[Tyr3]-Octreotide (DOTATOC) showed a markedly lower affinity, with an IC50 of 2.5 nM. nih.gov The affinity is also influenced by other metals; for example, Y-DOTA-[Tyr3]-Octreotate showed an IC50 of 1.6 nM for SSTR2. nih.gov In contrast, analogs like DOTA-NOC show high affinity across multiple receptor subtypes, including SSTR2, SSTR3, and SSTR5. aacrjournals.orgnih.gov

CompoundSSTR2 Affinity (IC50, nM)Other High Affinity Receptors
Ga-DOTA-[Tyr3]-Octreotide Acid 0.2 nih.gov-
Y-DOTA-[Tyr3]-Octreotide Acid 1.6 nih.gov-
Ga-DOTA-[Tyr3]-Octreotide (DOTATOC) 2.5 nih.govSSTR5 (moderate) jpt.com
DOTA-NOC Analogs HighSSTR3, SSTR5 aacrjournals.orgnih.govresearchgate.net

Comparative Biodistribution and Tumor Targeting Characteristics

Biodistribution studies in preclinical animal models are essential for evaluating how a radiopharmaceutical distributes throughout the body, including its uptake in the target tumor and other organs. These studies have highlighted the favorable characteristics of this compound.

In nude mice bearing human small cell lung cancer xenografts, ¹⁷⁷Lu-DOTA-[Tyr3]-Octreotate demonstrated higher activity concentration in the tumor compared to all measured normal tissues at all time points. nih.gov The tumor uptake was measured at 3.7% of the injected activity per gram (%IA/g) at 24 hours post-injection, decreasing to 1.2 %IA/g by 7 days. nih.gov Similarly, in a rat model with AR4-2J tumors, the uptake of ¹¹¹In-labeled DOTA-TATE was 4.12 %IA/g at 4 hours post-injection. snmjournals.org

When compared directly with DOTATOC, DOTA-TATE generally shows superior tumor retention. As noted, the residence time of ¹⁷⁷Lu-DOTATATE in tumors was found to be significantly longer than that of ¹⁷⁷Lu-DOTATOC. nih.govresearchgate.net While tumor uptake is crucial, organ uptake, particularly in the kidneys, is a dose-limiting factor. Studies comparing novel analogs like DOTA-NOC with DOTATOC have shown that DOTA-NOC can achieve higher tumor uptake while simultaneously exhibiting lower kidney uptake. aacrjournals.orgnih.gov

CompoundAnimal ModelTumor Uptake (%IA/g)Time Point
¹⁷⁷Lu-DOTA-[Tyr3]-Octreotide Acid Nude Mice (NCI-H69 SCLC)3.7 nih.gov24 h
¹¹¹In-DOTA-[Tyr3]-Octreotide Acid Lewis Rat (AR4-2J)4.12 ± 0.74 snmjournals.org4 h
¹¹¹In-DOTA-[Tyr3]-Octreotide (DOTATOC) BALB/c Nude Mice (AR42J)7.47 ± 0.78 nih.gov24 h
¹¹¹In-DOTA-NOC Analogs Lewis Rat (AR4-2J)>2x higher than DOTATOC aacrjournals.orgnih.gov-

Comparison of Therapeutic Efficacy in Preclinical Animal Models

The ultimate goal of developing radiolabeled somatostatin analogs is to effectively treat SSTR-positive tumors. The therapeutic efficacy of these compounds is evaluated in preclinical animal models by assessing their ability to control tumor growth and improve survival.

The superior properties of this compound, such as its high affinity for SSTR2 and prolonged tumor retention, suggest it has strong therapeutic potential. nih.govnih.gov The longer residence time of ¹⁷⁷Lu-DOTATATE within a tumor compared to ¹⁷⁷Lu-DOTATOC allows for a higher cumulative radiation dose to be delivered to the cancer cells for the same administered activity. nih.gov It has been calculated that even with a slightly longer residence time in the kidneys for ¹⁷⁷Lu-DOTATATE, the administered dose to the tumor would still be advantageous by a factor of 1.5 compared to ¹⁷⁷Lu-DOTATOC, assuming a maximum kidney dose is reached. nih.govresearchgate.net This indicates that this compound is likely the preferable peptide for PRRT. nih.govresearchgate.net

While direct head-to-head preclinical therapeutic trials are not abundant in the provided search results, the biodistribution and dosimetry data strongly support the enhanced therapeutic potential of this compound over DOTATOC. nih.govnih.gov Clinical studies have since confirmed the efficacy of PRRT with radiolabeled DOTA-TATE and DOTATOC in patients with advanced neuroendocrine tumors, showing significant disease control rates. nih.govnih.gov

Methodological Advancements in Research on Dota Tyr3 Octreotide Acid

Innovations in Peptide Conjugation and Chelator Chemistry

The synthesis of DOTA-[Tyr3]-Octreotide Acid involves the crucial step of conjugating the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator to the [Tyr3]-Octreotide peptide. Traditionally, this has been performed in the solution phase after the peptide has been synthesized and purified. nih.gov This method involves reacting an activated form of DOTA, often a tri-tert-butyl ester derivative, with a specific free amino group on the peptide. nih.govresearchgate.net

Solid-Phase vs. Solution-Phase Synthesis: A significant advancement has been the development of solid-phase peptide synthesis (SPPS) methods for creating DOTA-peptide conjugates. nih.gov SPPS offers several advantages over solution-phase conjugation, including ease of purification and the potential for automation. nih.gov In SPPS, the DOTA chelator can be coupled to the N-terminal amino group of the peptide chain while it is still attached to the resin. researchgate.net This approach can streamline the synthesis process and improve yields. nih.gov However, solution-phase synthesis remains a viable and frequently used method, with optimized protocols achieving high yields. nih.govresearchgate.net

Novel Conjugation Strategies: Researchers have explored innovative chemical reactions to improve the efficiency and specificity of DOTA conjugation. One such approach is the use of "click" chemistry, specifically the Cu(I)-catalyzed 1,3-dipolar cycloaddition, in combination with a "sulfo-click" amidation reaction. nih.govacs.org This has been used to synthesize multimeric [Tyr3]-octreotide peptides conjugated to DOTA, which have shown promising results in preclinical studies. nih.govacs.org

Chelator Modifications: Beyond DOTA, researchers are investigating alternative chelators and modifications to the DOTA molecule itself. The goal is to improve the stability of the radiometal complex and alter the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov For instance, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is another macrocyclic chelator that has been explored for labeling with Gallium-68. mdpi.com The number of carboxylate groups on the chelator has been shown to significantly impact the internalization and receptor binding affinity of the [Tyr3]-Octreotide conjugate. nih.gov

Conjugation MethodPhaseKey FeaturesTypical Yields
Activated Ester CouplingSolutionMolar excess of activated tri-tert-butyl ester-derivatized chelator. researchgate.net60+/-5% nih.gov
Solid-Phase SynthesisSolidDOTA coupled to resin-bound peptide. researchgate.net12% to 37% (HPLC-purified) researchgate.net
"Click" ChemistrySolutionCombination of Cu(I)-catalyzed cycloaddition and "sulfo-click" amidation. nih.govNot specified
Carbodiimide CouplingSolutionUses unprotected DOTA with a carbodiimide coupling agent. researchgate.net40-45% researchgate.net

Development of Advanced Radiochemical Synthesis Techniques

The clinical utility of this compound is fundamentally dependent on its efficient and reliable radiolabeling with radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). Recent advancements have focused on optimizing labeling procedures to achieve high radiochemical yields and purity, which are critical for patient safety and imaging quality.

Automated Synthesis Platforms: A major leap forward has been the development of automated synthesis modules. These systems provide a standardized and reproducible method for radiolabeling, minimizing operator radiation exposure and ensuring consistent product quality. Cassette-based systems, for example, offer a "plug-and-play" approach to the synthesis of radiopharmaceuticals like ⁶⁸Ga-DOTA-[Tyr3]-Octreotide.

Optimization of Labeling Conditions: Research has focused on optimizing various parameters of the radiolabeling reaction, including pH, temperature, and reaction time. For instance, labeling with ⁹⁰Y and ¹¹¹In is typically carried out in an acetate buffer at a pH of 5 and at temperatures between 95-100°C for approximately 25 minutes, resulting in radiochemical purity greater than 98%. researchgate.net Similarly, efficient labeling with ¹¹¹In can be achieved by heating at 95°C for 20 minutes in the presence of ammonium acetate buffer at pH 5. nih.gov The development of microwave-assisted radiolabeling has also been explored to accelerate the reaction and improve yields.

Generator Technology: For ⁶⁸Ga-labeled compounds, the availability of ⁶⁸Ge/⁶⁸Ga generators has been a key factor in their widespread clinical adoption. These generators provide a convenient, on-site source of ⁶⁸Ga, eliminating the need for a cyclotron. Ongoing research aims to improve the elution efficiency and purity of these generators, further enhancing the accessibility of ⁶⁸Ga-radiopharmaceuticals.

Refined Analytical Methods for Radiopharmaceutical Characterization

Ensuring the quality and purity of this compound radiopharmaceuticals is paramount. Advanced analytical techniques are essential for their characterization and quality control.

High-Performance Liquid Chromatography (HPLC): HPLC remains the gold standard for determining the radiochemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the radiolabeled product from unlabeled peptide and other impurities. The development of new column technologies and mobile phase compositions has improved the resolution and speed of these analyses.

Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) provides a rapid and simple method for quality control, particularly for determining the presence of free, unchelated radionuclide. While not as quantitative as HPLC, it is a valuable tool for routine checks.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity and molecular weight of the non-radiolabeled this compound conjugate. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to verify the successful conjugation of the DOTA chelator to the peptide.

Analytical MethodPurposeKey Information Provided
Reversed-Phase HPLCPurity AnalysisQuantifies radiochemical purity, separates labeled from unlabeled peptide.
Thin-Layer ChromatographyQuality ControlRapidly detects free radionuclide.
Mass SpectrometryStructural ConfirmationConfirms molecular weight of the conjugate. nih.gov

Advancements in Small Animal Imaging Techniques

Preclinical evaluation of this compound and its analogs heavily relies on small animal imaging techniques. These in vivo studies provide crucial information on tumor targeting, biodistribution, and pharmacokinetics.

Micro-Positron Emission Tomography (microPET): MicroPET imaging with ⁶⁸Ga-labeled this compound allows for the non-invasive visualization and quantification of somatostatin (B550006) receptor expression in small animal models of neuroendocrine tumors. Advances in detector technology and image reconstruction algorithms have led to improved spatial resolution and sensitivity, enabling more accurate assessment of radiotracer uptake.

Single-Photon Emission Computed Tomography (SPECT): SPECT imaging, often using ¹¹¹In-labeled this compound, is another valuable tool for preclinical research. The development of multi-pinhole collimators and advanced reconstruction techniques has enhanced the resolution and quantitative accuracy of small animal SPECT imaging.

Multimodality Imaging: The integration of PET or SPECT with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) provides a more comprehensive understanding of radiotracer distribution in the context of the animal's anatomy. These hybrid imaging systems are becoming increasingly common in preclinical research.

Development of Novel In Vitro and In Vivo Research Models for SSTR Studies

The development and validation of new this compound-based radiopharmaceuticals depend on the availability of relevant in vitro and in vivo models that accurately recapitulate the biology of somatostatin receptor (SSTR)-expressing tumors.

Cell-Based Assays: In vitro studies using cell lines that endogenously express or are engineered to overexpress specific SSTR subtypes are fundamental for initial screening. Competitive binding assays are used to determine the binding affinity (IC50) of new analogs. nih.govnih.gov Internalization studies, which measure the rate and extent to which the radiolabeled peptide is taken up by the cells, provide insights into the potential for radionuclide therapy. nih.gov

Animal Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the most common in vivo models for evaluating SSTR-targeted radiopharmaceuticals. nih.govacs.org These models allow for the assessment of tumor uptake, biodistribution in various organs, and therapeutic efficacy. The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offers a more clinically relevant platform for preclinical testing.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop neuroendocrine tumors are also being utilized. These models can provide a more accurate representation of tumor initiation, progression, and metastasis compared to xenograft models.

Model TypeApplicationKey Parameters Measured
SSTR-expressing cell linesIn vitro screeningBinding affinity (IC50), internalization rates. nih.govnih.gov
Tumor xenografts in miceIn vivo evaluationTumor uptake, biodistribution, pharmacokinetics. nih.govacs.org
Patient-derived xenograftsClinically relevant in vivo testingTherapeutic efficacy, response to treatment.
Genetically engineered mouse modelsAdvanced in vivo studiesTumor progression, metastasis.

Future Research Trajectories for Dota Tyr3 Octreotide Acid

Exploration of Emerging Radionuclide Combinations for Enhanced Preclinical Outcomes

The therapeutic efficacy of DOTA-[Tyr3]-Octreotide Acid is intrinsically linked to the properties of the radionuclide it carries. While Lutetium-177 (¹⁷⁷Lu) is a commonly used beta-emitter, researchers are actively investigating other radionuclides, including alpha-emitters, to improve therapeutic outcomes. nih.govsnmjournals.org

Alpha-emitters, such as Actinium-225 (²²⁵Ac) and Bismuth-213 (²¹³Bi), are of particular interest due to their high linear energy transfer (LET) and short-range tissue penetration. snmjournals.orgnih.gov This results in highly localized and potent cell killing, with less damage to surrounding healthy tissue. nih.gov Preclinical studies have shown that alpha-particle therapy can be effective even in hypoxic tumor environments. nih.gov The so-called "hopeful eight" alpha-emitting radionuclides, which also include Astatine-211, Lead-212, Radium-223, Terbium-149, and Thorium-227, are at the forefront of this research. nih.gov

Preclinical evaluation of ²¹³Bi-DOTATOC, a DOTA-[Tyr3]-Octreotide analogue, demonstrated dose-related antitumor effects with minimal organ toxicity in a rat pancreatic carcinoma model. nih.govelsevierpure.com Similarly, the potential of combining imaging with SSTR2-targeted alpha-therapy using ²²⁵Ac-DOTATATE is being explored for metastatic breast cancer. auntminnie.com

The concept of "theranostic twins" is also a significant area of research, pairing a diagnostic radionuclide with a therapeutic one. nih.gov For instance, Gallium-68 (⁶⁸Ga) labeled DOTA-peptides are used for PET imaging to identify patients who would benefit from therapy with Yttrium-90 (⁹⁰Y) or ¹⁷⁷Lu-labeled analogues. nih.govnih.gov The development of new theranostic pairs, such as ¹⁷⁷Lu-OPS201/⁶⁸Ga-OPS202, which are based on an SSTR2 antagonist, is also underway. nih.gov

RadionuclideParticle EmissionKey Preclinical Findings
Actinium-225 (²²⁵Ac) AlphaShows promise for SSTR2-targeted therapy in metastatic breast cancer. snmjournals.orgauntminnie.com
Bismuth-213 (²¹³Bi) AlphaDemonstrated dose-related antitumor effects in pancreatic tumor models. nih.govelsevierpure.com
Lutetium-177 (¹⁷⁷Lu) BetaEstablished efficacy in NET treatment; used as a benchmark for comparison. nih.govnih.govajronline.org
Yttrium-90 (⁹⁰Y) BetaUsed in combination with diagnostic agents in a "theranostic twin" approach. nih.govnih.gov
Gallium-68 (⁶⁸Ga) PositronStandard for PET imaging to select patients for radionuclide therapy. nih.govnih.govnih.gov
Copper-64 (⁶⁴Cu) PositronShows potential for higher sensitivity in PET imaging compared to ⁶⁸Ga. youtube.comnih.gov

Design and Evaluation of Next-Generation Targeting Constructs (e.g., Receptor Antagonists)

A paradigm shift is occurring in the field, with a growing focus on SSTR antagonists as an alternative to the traditionally used agonists like this compound. snmjournals.orgsnmjournals.org While agonists are internalized by tumor cells, antagonists bind to the receptor surface without significant internalization. snmjournals.orgnih.gov

Preclinical and early clinical evidence suggests that radiolabeled SSTR2 antagonists can offer superior tumor uptake, longer retention times, and better tumor-to-background contrast compared to agonists. nih.govsnmjournals.orgsnmjournals.org This is attributed to the ability of antagonists to bind to a larger number of receptor sites. snmjournals.orgtudelft.nl

Studies comparing ¹⁷⁷Lu-labeled SSTR agonist (DOTA-octreotate) and antagonist (DOTA-JR11) have shown that the antagonist resulted in a five-fold higher uptake and a two-fold increase in DNA double-strand breaks in tumor cells. nih.gov In a preclinical model, this translated to a significantly longer median survival for the antagonist-treated group. nih.gov The SSTR2 antagonist ¹⁷⁷Lu-DOTA-JR11 (also known as ¹⁷⁷Lu-OPS201) has shown promising results and is undergoing clinical evaluation. nih.govsnmjournals.org

The development of novel antagonists, such as TECANT-1, a ⁹⁹mTc-labeled SSTR antagonist, is also being pursued to improve the diagnostic and therapeutic management of neuroendocrine neoplasms. endocrine-abstracts.org

Investigation of Combination Modalities in Preclinical Therapeutic Strategies

To further enhance the anti-tumor effects of this compound-based therapies, researchers are exploring combination strategies with other anti-cancer agents. The rationale is to target multiple pathways involved in tumor growth and survival.

One promising approach is the combination of peptide receptor radionuclide therapy (PRRT) with DNA repair inhibitors. nih.govyoutube.com For example, a preclinical study investigating the combination of ¹⁷⁷Lu-DOTATATE with the PARP inhibitor fluzoparib (B607573) in neuroendocrine tumor cells showed a synergistic anti-tumor effect. nih.gov The combination therapy led to a greater reduction in tumor volume compared to either treatment alone. nih.gov

Another strategy involves combining PRRT with radiosensitizers. The drug peposertib (M3814), a DNA-PK inhibitor, is being investigated in a clinical trial in combination with ¹⁷⁷Lu-DOTATATE to see if it can make the PRRT more effective. youtube.com

Furthermore, the development of dual-target molecular probes is an emerging area. A preclinical study evaluated a ⁶⁸Ga-labeled probe targeting both SSTR2 and Fibroblast Activation Protein (FAP), with the aim of improving tumor detection and retention. nih.gov

Advanced Computational and Predictive Modeling for Preclinical Development

Advanced computational and predictive modeling are becoming increasingly important in the preclinical development of radiopharmaceuticals like this compound. These in silico methods can help to:

Design and optimize new peptide analogues: Computational tools can be used to predict the binding affinity of new ligands to SSTRs, helping to identify promising candidates for synthesis and further testing.

Predict pharmacokinetic properties: Modeling can help to estimate the biodistribution and clearance of new radiolabeled compounds, guiding the selection of candidates with favorable in vivo characteristics.

Optimize radiolabeling strategies: Computational methods can aid in understanding the chemistry of chelating agents and their interaction with different radionuclides, facilitating the development of stable and efficient radiolabeling procedures.

By leveraging these computational approaches, researchers can streamline the preclinical development process, reducing the time and cost associated with bringing new and improved this compound-based agents to the clinic.

Fundamental Investigations into SSTR Biology and Ligand-Receptor Interactions

A deeper understanding of the fundamental biology of somatostatin (B550006) receptors and their interactions with ligands like this compound is crucial for the development of more effective therapies. Key areas of investigation include:

SSTR Subtype Specificity: While SSTR2 is the primary target for many neuroendocrine tumors, other subtypes (SSTR1, 3, 4, and 5) are also expressed and may play a role in tumor biology. nih.govnih.gov Research into ligands with broader or more specific affinity profiles for different SSTR subtypes could lead to more personalized treatment approaches. nih.govnih.gov For instance, ⁶⁸Ga-DOTANOC shows affinity for SSTR3 and SSTR5 in addition to SSTR2. nih.gov

Agonist vs. Antagonist Binding Mechanisms: Further investigation into why antagonists appear to bind to more receptor sites than agonists is needed. snmjournals.orgtudelft.nl Understanding the molecular basis for this difference could inform the design of even more potent antagonists.

Receptor Internalization and Trafficking: While internalization was once thought to be essential for therapeutic efficacy, the success of non-internalizing antagonists challenges this paradigm. snmjournals.orgnih.gov More research is needed to elucidate the downstream signaling pathways activated by both agonists and antagonists and how these contribute to the therapeutic effect.

Heterodimerization of Receptors: The formation of receptor heterodimers (e.g., SSTR2/SSTR5) can alter ligand binding and signaling. A better understanding of these interactions could lead to the development of ligands that specifically target these receptor complexes.

By continuing to unravel the complexities of SSTR biology, researchers can lay the groundwork for the next generation of this compound-based radiopharmaceuticals with enhanced targeting, efficacy, and broader clinical utility.

Q & A

Q. What are the structural components of DOTA-[Tyr3]-Octreotide, and how do they contribute to its receptor-binding specificity?

DOTA-[Tyr3]-Octreotide comprises three key elements:

  • DOTA chelator : A macrocyclic ligand (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that binds radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y) with high stability .
  • Tyr3 residue : Substitution of phenylalanine with tyrosine at position 3 enhances binding affinity to somatostatin receptors (SSTR2), critical for tumor targeting .
  • Octreotide backbone : A synthetic somatostatin analog that retains SSTR2/SSTR5 specificity, enabling therapeutic and diagnostic applications .
    Methodological Insight: Receptor affinity assays (e.g., competitive binding with ¹¹¹In-DOTA-[Tyr3]-octreotide) and molecular modeling are used to validate structural contributions .

Q. How is peptide content quantified in DOTA-[Tyr3]-Octreotide synthesis, and what factors affect accuracy?

UV spectrophotometry at 280 nm (absorbance by tryptophan/tyrosine residues) is standard, with calibration curves using tryptophan/tyrosine mixtures (1:1 molar ratio). Phenylalanine (present in octreotide) does not interfere at this wavelength. Certified peptide content (e.g., 85.4% purity) is validated against control batches . Methodological Insight: Triplicate measurements and exclusion of light-absorbing contaminants are critical for reproducibility .

Advanced Research Questions

Q. How do conflicting clinical outcomes in PRRT studies using DOTA-[Tyr3]-Octreotide arise, and how should they be analyzed?

Discrepancies in tumor response rates (e.g., 21.2% ORR vs. 45.4% SD in Sabet et al. ) and toxicity profiles (e.g., renal toxicity with ⁹⁰Y vs. ¹⁷⁷Lu ) stem from:

  • Dosing protocols : Cumulative doses (e.g., 44.3 GBq ) and retreatment intervals.
  • Patient stratification : Heterogeneity in tumor grade (WHO I/II vs. III), SSTR2 expression levels, and prior therapies.
  • Radionuclide selection : ¹⁷⁷Lu emits lower-energy β-particles, reducing renal toxicity compared to ⁹⁰Y .
    Methodological Insight: Retrospective subgroup analysis, absorbed dose calculations (e.g., bone marrow: 6.8 Gy; kidneys: 87 Gy ), and standardized response criteria (e.g., Southwest Oncology Group) are essential for harmonizing data .

Q. What methodologies optimize radiolabeling efficiency of DOTA-[Tyr3]-Octreotide with ¹⁷⁷Lu for PRRT?

Key parameters include:

  • pH control : Optimal labeling occurs at pH 4.5–5.5 to prevent radiometal hydrolysis.
  • Temperature and time : Incubation at 95°C for 30 minutes achieves >95% radiochemical purity .
  • Chelator-to-peptide ratio : Excess DOTA minimizes free radiometal, reducing off-target toxicity.
    Methodological Insight: Quality control via HPLC or ITLC is mandatory for clinical translation .

Q. How can multi-omics data enhance the predictive modeling of DOTA-[Tyr3]-Octreotide efficacy in neuroendocrine tumors (NETs)?

Integrate:

  • Transcriptomics : SSTR2/SSTR5 expression levels from RNA-seq.
  • Proteomics : Tumor receptor density via ⁶⁸Ga-DOTATATE PET/CT .
  • Pharmacokinetics : Biodistribution studies correlating tumor absorbed dose (Gy/GBq) with progression-free survival (e.g., median PFS: 13 months ).
    Methodological Insight: Machine learning models (e.g., random forests) trained on these datasets can personalize PRRT dosing .

Methodological Challenges

Q. How should researchers address batch-to-batch variability in DOTA-[Tyr3]-Octreotide synthesis?

  • Standardization : Adopt Good Manufacturing Practices (GMP) for peptide conjugation and purification .
  • Characterization : Use MALDI-TOF for mass verification and NMR for structural confirmation .
  • Stability testing : Monitor degradation under storage conditions (-20°C, lyophilized) via accelerated aging studies .

Q. What statistical approaches resolve contradictions in hematotoxicity data across PRRT trials?

  • Meta-analysis : Pool data from studies (e.g., 21.2% grade III/IV hematotoxicity in Sabet et al. vs. 0% in Yordanova et al. ) using random-effects models.
  • Cox regression : Adjust for confounders like prior chemotherapy or cumulative radiation dose .
  • Toxicity grading : Apply CTCAE 3.0 criteria uniformly to enable cross-study comparisons .

Future Directions

  • Novel chelators : Explore alternatives to DOTA (e.g., NOTA) for improved radiometal kinetics .
  • Combination therapies : Pair PRRT with immune checkpoint inhibitors to enhance antitumor response .
  • Dosimetry optimization : Develop real-time dosimetry models using SPECT/CT during treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.